达克拉他韦 SRSS 异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

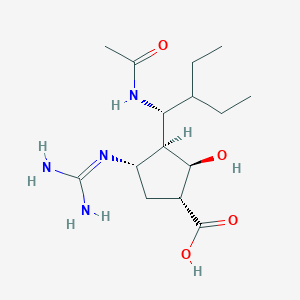

Daclatasvir SRSS Isomer is a variant of Daclatasvir, a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor . It has a molecular formula of C40H50N8O6 and a molecular weight of 738.88 .

Synthesis Analysis

The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . This process has been developed to be greener and more economical, with a compact manufacturing machine enabling multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis

The chemical name of Daclatasvir SRSS Isomer is Dimethyl ((2R,2’R)-((2S,2’S)-([1,1’-biphenyl]-4,4’-diylbis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate . The structure includes a biphenyl group, imidazole rings, pyrrolidine rings, and carbamate groups .Chemical Reactions Analysis

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . The predominant route of elimination is via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .Physical And Chemical Properties Analysis

Daclatasvir SRSS Isomer has a molecular weight of 738.88 and a molecular formula of C40H50N8O6 . It is a solid compound at room temperature .科学研究应用

Antiviral Agent

Daclatasvir SRSS Isomer is an antiviral agent used in the treatment of Hepatitis C Virus (HCV) . It is particularly effective against the non-structural protein 5A (NS5A), which is a crucial component for the replication of HCV .

Green Synthesis

A novel and green method has been reported for the synthesis of Daclatasvir SRSS Isomer . This method uses green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol, which are more environmentally friendly compared to traditional solvents .

Pharmaceutical Standards

Daclatasvir SRSS Isomer is used as a pharmaceutical standard . Pharmaceutical standards are used for instrument calibration in ion-exchange chromatography (IC) applications, which can be applied toward environmental or food analysis and quality control .

Analytical Method Development

Daclatasvir SRSS Isomer can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Daclatasvir .

Commercial Production

Daclatasvir SRSS Isomer is commercially produced by several pharmaceutical companies . It is available for purchase as a high-quality product accompanied by a Certificate of Analysis .

Density Functional Theory (DFT) Studies

DFT studies have been carried out on the Daclatasvir SRSS Isomer to gain a better understanding of the stability of intermediates . These studies are crucial for the development of more efficient synthesis methods .

作用机制

Daclatasvir works by inhibiting the HCV protein NS5A . It binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

安全和危害

未来方向

Daclatasvir has been approved for use in combination with other medications to treat hepatitis C (HCV) infections . It forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . Future research may focus on improving the synthesis process, exploring new combinations for treatment, and investigating the use of Daclatasvir in treating other diseases .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir SRSS Isomer involves the conversion of the starting material, (2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide, to the final product, Daclatasvir SRSS Isomer, through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of the amide group using hydrogen gas and palladium on carbon catalyst in methanol and acetic acid to obtain the corresponding amine.", "Reduction of the thiazole ring using sodium borohydride in methanol to obtain the corresponding thiazoline.", "Treatment of the thiazoline with hydrochloric acid to obtain the corresponding thiazole.", "Reaction of the thiazole with sodium bicarbonate in water to obtain the corresponding carboxylic acid.", "Coupling of the carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethyl acetate to obtain the corresponding amide.", "Isomerization of the amide using sodium hydroxide in methanol to obtain Daclatasvir SRSS Isomer." ] } | |

CAS 编号 |

1009117-28-5 |

产品名称 |

Daclatasvir SRSS Isomer |

分子式 |

C₄₀H₅₀N₈O₆ |

分子量 |

738.88 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)